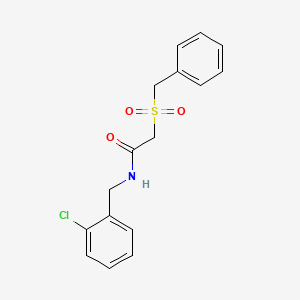![molecular formula C18H28ClFN2O B4678991 2-[4-(2-chloro-6-fluorobenzyl)-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B4678991.png)
2-[4-(2-chloro-6-fluorobenzyl)-1-(3-methylbutyl)-2-piperazinyl]ethanol
Übersicht
Beschreibung
2-[4-(2-chloro-6-fluorobenzyl)-1-(3-methylbutyl)-2-piperazinyl]ethanol is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is a member of the class of ethanolamines and is commonly referred to as "compound X.
Wirkmechanismus
The mechanism of action of 2-[4-(2-chloro-6-fluorobenzyl)-1-(3-methylbutyl)-2-piperazinyl]ethanol is not fully understood. However, studies have shown that it acts as a potent inhibitor of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. By inhibiting this enzyme, compound X can increase the levels of acetylcholine in the brain, which is important for cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its effects on the central nervous system. Studies have shown that it can improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, it has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-[4-(2-chloro-6-fluorobenzyl)-1-(3-methylbutyl)-2-piperazinyl]ethanol in lab experiments is its potent neuroprotective properties. Additionally, it has been shown to be effective in animal models of Alzheimer's disease, which makes it a promising candidate for further research. However, one of the limitations of using this compound is its complex synthesis method, which may make it difficult to produce in large quantities.
Zukünftige Richtungen
There are several future directions for research on 2-[4-(2-chloro-6-fluorobenzyl)-1-(3-methylbutyl)-2-piperazinyl]ethanol. One area of research is to further investigate its mechanism of action and how it can be used to develop new treatments for neurological disorders. Additionally, more studies are needed to determine the safety and efficacy of this compound in humans, which could lead to its use as a therapeutic agent in the future. Finally, research is needed to develop new and more efficient synthesis methods for this compound, which could make it more widely available for research purposes.
Conclusion:
In conclusion, this compound is a promising compound that has gained significant attention in the scientific community due to its potential use in various research applications. Its potent neuroprotective properties and its ability to prevent the formation of amyloid-beta plaques make it a promising candidate for the development of new treatments for neurological disorders. However, further research is needed to fully understand its mechanism of action and to determine its safety and efficacy in humans.
Wissenschaftliche Forschungsanwendungen
2-[4-(2-chloro-6-fluorobenzyl)-1-(3-methylbutyl)-2-piperazinyl]ethanol has been extensively studied for its potential use in various research applications. One of the most promising areas of research is in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Studies have shown that compound X has neuroprotective properties and can prevent the formation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-[4-[(2-chloro-6-fluorophenyl)methyl]-1-(3-methylbutyl)piperazin-2-yl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28ClFN2O/c1-14(2)6-8-22-10-9-21(12-15(22)7-11-23)13-16-17(19)4-3-5-18(16)20/h3-5,14-15,23H,6-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUHILZDUPLNMOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1CCN(CC1CCO)CC2=C(C=CC=C2Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(4-butylphenyl)-2H-1,2,3-benzotriazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B4678914.png)
![4-{[4-ethyl-5-methyl-3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B4678928.png)

![1-[(3-chlorobenzyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4678935.png)
![N~1~-[3-(dimethylamino)propyl]-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4678939.png)
![N-{2-(1,3-benzodioxol-5-yl)-1-[(butylamino)carbonyl]vinyl}-4-methoxybenzamide](/img/structure/B4678942.png)



![ethyl 2-methyl-3-{[4-(4-morpholinyl)benzoyl]amino}benzoate](/img/structure/B4678978.png)
![5-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)thio]-3-phenyl-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B4678983.png)
![{4-amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl 4-methyl-1-piperazinecarbodithioate](/img/structure/B4678990.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(2-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B4678999.png)
![4-({[4-(methylthio)-3-(1-piperidinylcarbonyl)phenyl]sulfonyl}amino)benzamide](/img/structure/B4679020.png)